molecular formula C15H12N2O3S B11202536 methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate

methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B11202536
M. Wt: 300.3 g/mol
InChI Key: SGIQCQJCVPKZHC-UHFFFAOYSA-N
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Description

Methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a chemical compound built on a thieno[3,2-d]pyrimidin-4-one scaffold, which is a structure of significant interest in medicinal chemistry for the development of novel antibacterial agents . This scaffold is recognized for its potential to overcome bacterial resistance mechanisms. Research on closely related analogues has demonstrated that such compounds can function as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication and cell viability, making them valuable targets for new antibiotics . The specific structural features of this compound—including the phenyl substituent and the acetate ester moiety—make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) to optimize potency against resistant bacterial strains . This product is intended for research applications, such as in vitro antibacterial screening and as a synthetic precursor for further chemical modification. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the scientific literature for the most current data on this compound class.

Properties

IUPAC Name

methyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-13-11(8-21-14(13)15(17)19)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIQCQJCVPKZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization-Alkylation

A streamlined method combines cyclocondensation and N-alkylation in a single pot:

  • React 3-amino-4-cyano-5-phenylthiophene-2-carboxamide with methyl bromoacetate in DMF.

  • Add formic acid and heat at 100°C for 8 h.

ParameterConditionYield (%)
SolventDMF60–65
Temperature100°C

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time for N-alkylation, improving yields to 70–75%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst : Recyclable Pd/C for Suzuki coupling (if applicable).

  • Solvent Recovery : Distillation of DMF for reuse.

  • Waste Management : Neutralization of acidic byproducts with aqueous ammonia.

Challenges and Optimization Strategies

ChallengeSolution
Low N-alkylation yieldsUse excess methyl bromoacetate (1.5 equiv)
Byproduct formationGradient chromatography
Moisture sensitivityAnhydrous conditions, molecular sieves

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate and its analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Thieno[3,2-d]pyrimidine Phenyl (C₆H₅), methyl ester (COOCH₃) C₁₆H₁₂N₂O₃S 320.34 High lipophilicity; ester group for metabolic hydrolysis
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine Thietan-3-yloxy, thio (S), ethyl ester C₁₂H₁₆N₂O₃S₂ 324.40 Thioether enhances nucleophilicity; thietan ring adds steric bulk
N-(4-Methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide () Thieno[3,2-d]pyrimidine Phenyl, 4-methoxyphenyl amide (CONH-C₆H₄-OCH₃) C₂₁H₁₇N₃O₃S 391.40 Amide improves metabolic stability; methoxy enhances solubility
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino}benzoate () Thieno[3,2-d]pyrimidine Benzoyl amide (CONH-C₆H₄-COOEt) C₂₃H₁₉N₃O₅S 449.48 Extended aromatic system; dual ester/amide groups for tailored reactivity

Biological Activity

Methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anti-cancer agent and its effects on various biological targets.

  • Molecular Formula : C22_{22}H18_{18}N2_2O4_4S
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 1105236-47-2

The compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways:

  • Pim-1 Kinase Inhibition : It has been shown to inhibit Pim-1 kinase, which is involved in cell survival and proliferation. The compound's structural modifications enhance its inhibitory potency, with some derivatives achieving IC50_{50} values in the low micromolar range (e.g., 1.18 µM) against Pim-1 .
  • Anticancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active derivatives exhibit IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Antimalarial Potential : The compound has also been identified as a selective inhibitor of Plasmodium falciparum glycogen synthase kinase 3 (PfGSK-3), showcasing promising antimalarial activity. Structural modifications have improved both solubility and efficacy against malaria parasites .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on cancer cell lines. This compound was part of a series that showed significant growth inhibition, with the most potent compounds exhibiting IC50_{50} values ranging from 9.70 to 48.80 µM against HepG2 and MCF7 cells, indicating its potential as an anticancer agent .

Case Study 2: Antimalarial Activity

Research focusing on PfGSK-3 inhibitors revealed that this compound derivatives exhibited improved bioactivity against malaria parasites. The study highlighted the importance of structural modifications in enhancing solubility and efficacy, with some derivatives showing enhanced activity compared to their parent compounds .

Summary of Biological Activities

Activity Target/Pathway IC50_{50}
Pim-1 InhibitionKinase Activity1.18 µM
Cytotoxicity (MCF7)Cancer Cell Proliferation9.70 - 48.80 µM
Antimalarial ActivityPfGSK-3 InhibitionVaries by derivative

Q & A

Q. What are the key synthetic routes for methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrimidine precursors, followed by functionalization (e.g., esterification). Key steps:

Cyclocondensation : Reacting 2-aminothiophene-3-carboxylate with phenyl-substituted carbonyl compounds under reflux in acetic acid .

Esterification : Introducing the methyl acetate group via nucleophilic substitution or coupling reactions, often using DCC (dicyclohexylcarbodiimide) as a coupling agent .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Optimization factors :

  • Temperature : Elevated temperatures (80–120°C) for cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Statistical Design : Use fractional factorial designs to minimize experimental runs while assessing variables like solvent polarity and stoichiometry .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the thienopyrimidine core and ester group. Aromatic protons appear at δ 7.2–8.1 ppm, while the methyl ester resonates at δ 3.7–3.9 ppm .
  • IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹) and C=N (pyrimidine: ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives with strong binding affinities. For example, the phenyl group at position 7 shows π-π stacking with hydrophobic enzyme pockets .
  • Reaction Path Prediction : Tools like ICReDD integrate computational and experimental data to predict viable synthetic routes for novel analogs .

Q. How do structural modifications influence biological activity, and how can contradictory data be resolved?

Key modifications :

  • Position 7 (Phenyl group) : Substitution with electron-withdrawing groups (e.g., -Cl, -CF₃) enhances antimicrobial activity but may reduce solubility .
  • Ester Group : Hydrolysis to carboxylic acid improves anticancer potency by increasing hydrogen bonding with targets .

Q. Addressing contradictions :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter IC₅₀ values. Standardize protocols using controls like doxorubicin .
  • Metabolic Stability : Use hepatic microsome assays to compare degradation rates of analogs .

Q. What strategies resolve low yields in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst Screening : Immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) enhance reproducibility .
  • Byproduct Analysis : LC-MS to identify impurities; optimize quenching steps (e.g., rapid cooling) .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The ester group is labile in alkaline conditions (t₁/₂ < 24 hrs at pH 9) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, relevant for storage .
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products; store in amber vials .

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